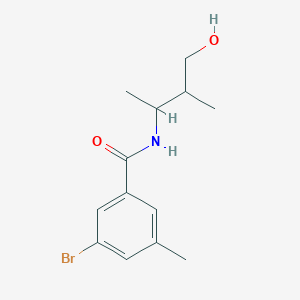
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as BDB, and it is a derivative of the well-known drug, methamphetamine. The synthesis of BDB is relatively simple, and it has been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
BDB acts as a substrate for the monoamine transporters, including the dopamine transporter, serotonin transporter, and norepinephrine transporter. BDB is transported into the presynaptic neuron, where it is metabolized into its active form, 3,4-methylenedioxy-N-methylamphetamine (MDMA). MDMA then acts as a releasing agent for the monoamine neurotransmitters, leading to an increase in their extracellular concentrations.
Biochemical and Physiological Effects:
BDB has been shown to produce similar biochemical and physiological effects to those of methamphetamine and MDMA. These effects include an increase in the release of dopamine, serotonin, and norepinephrine, leading to feelings of euphoria, increased energy, and heightened mood. BDB has also been shown to produce neurotoxic effects, leading to a decrease in the number of monoamine transporters and an increase in oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
BDB has several advantages for lab experiments, including its relatively simple synthesis method and its similarity to methamphetamine and MDMA, making it a useful tool for studying the effects of these drugs on the brain. However, BDB also has some limitations, including its potential neurotoxic effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for BDB research, including the development of new therapeutic applications for BDB, the study of its potential neuroprotective effects, and the investigation of its effects on other neurotransmitter systems. Additionally, further studies are needed to determine the long-term effects of BDB use and its potential for abuse.
Méthodes De Synthèse
The synthesis of BDB involves the reaction of 3-bromo-1-phenylpropan-1-one with 3-hydroxybutanal in the presence of sodium borohydride. The product obtained is then treated with N,N-dimethylformamide dimethyl acetal to yield 3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide. The purity of the product can be improved through recrystallization.
Applications De Recherche Scientifique
BDB has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and toxicology. In neuroscience, BDB has been used as a tool to study the effects of methamphetamine on the brain. In pharmacology, BDB has been studied for its potential therapeutic applications in the treatment of various diseases, including Parkinson's disease and depression. In toxicology, BDB has been used as a reference compound to study the toxicity of methamphetamine and its derivatives.
Propriétés
IUPAC Name |
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO2/c1-9-6-11(8-12(14)7-9)13(17)15(3)5-4-10(2)16/h6-8,10,16H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHFMRVNMMYYGAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)Br)C(=O)N(C)CCC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-N-(3-hydroxybutyl)-N,5-dimethylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[[(2,2-Dimethylcyclopentyl)amino]methyl]oxolan-3-ol](/img/structure/B6638289.png)
![2-[(Cyclohex-3-ene-1-carbonylamino)methyl]-2-ethylbutanoic acid](/img/structure/B6638296.png)

![3-[Methyl(2-thiophen-2-ylpropanoyl)amino]propanoic acid](/img/structure/B6638317.png)

![Ethyl 2-[2-(1-ethoxyethyl)-1,3-thiazol-4-yl]-2-methylpropanoate](/img/structure/B6638325.png)
![Methyl 2-[(2-oxo-2-pyrrolidin-1-ylethyl)amino]butanoate](/img/structure/B6638327.png)
![Ethyl 2-[(2-methyl-1,2,4-triazol-3-yl)sulfanyl]butanoate](/img/structure/B6638329.png)
![5-[1-(2,5-Dimethylthiophen-3-yl)ethylcarbamoyl]furan-3-carboxylic acid](/img/structure/B6638330.png)

![(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone](/img/structure/B6638361.png)
![3-[(5-Chloropyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B6638362.png)

